Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate
Overview
Description
Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C14H17NO2 It is a derivative of cyclohexene, featuring a pyridyl group attached to the cyclohexene ring
Mechanism of Action
Target of Action
A similar compound, ethyl (6r)-6-[n-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (tak-242), is known to selectively inhibit toll-like receptor 4 . Toll-Like Receptor 4 is a part of the immune system and plays a crucial role in pathogen recognition and activation of innate immunity.
Mode of Action
Tak-242, a similar compound, is known to suppress intracellular signaling, thereby inhibiting toll-like receptor 4-mediated cytokine production . This suggests that Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate might interact with its targets in a similar manner, leading to changes in cellular signaling pathways.
Biochemical Pathways
Based on the mode of action of the similar compound tak-242, it can be inferred that the compound might affect pathways related to immune response, particularly those involving toll-like receptor 4 .
Result of Action
Based on the known effects of the similar compound tak-242, it can be inferred that the compound might lead to a decrease in cytokine production, thereby modulating immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate typically involves the reaction of ethyl cyclohex-3-ene-1-carboxylate with a pyridyl derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The pyridyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of pyridyl derivatives .
Scientific Research Applications
Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate can be compared with other similar compounds, such as:
Ethyl cyclohex-3-ene-1-carboxylate: Lacks the pyridyl group, resulting in different chemical properties and applications.
Pyridyl derivatives of cyclohexane: These compounds have similar structures but may differ in their reactivity and biological activities.
Other cyclohexene derivatives: These compounds may have different substituents, leading to variations in their chemical and physical properties.
The uniqueness of this compound lies in its specific combination of the cyclohexene ring and the pyridyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-pyridin-3-ylcyclohex-3-ene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-17-14(16)13-8-4-3-7-12(13)11-6-5-9-15-10-11/h3-6,9-10,12-13H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAHZGDGVWUBCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC=CCC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383979 | |
Record name | ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259545-11-4 | |
Record name | ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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